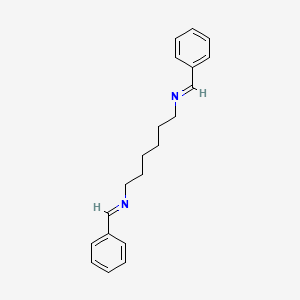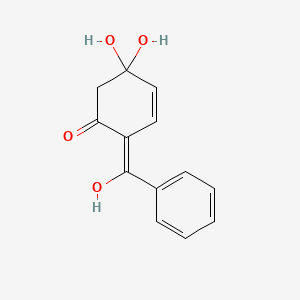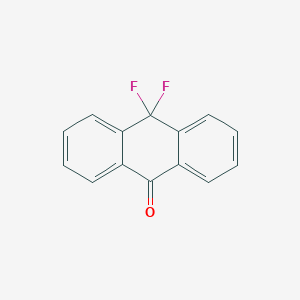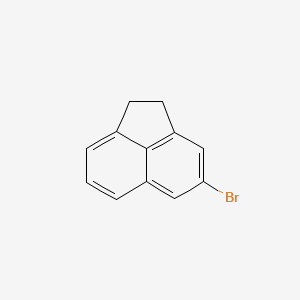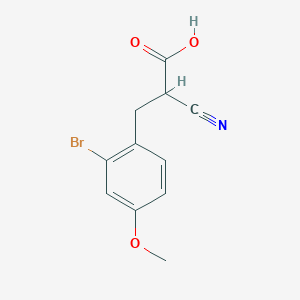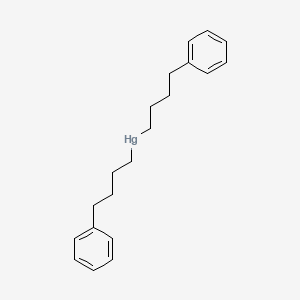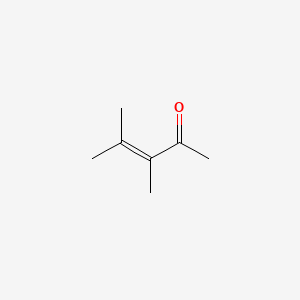
3,4-Dimethyl-3-penten-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dimethyl-3-penten-2-one is an organic compound with the molecular formula C7H12O. It is a member of the ketone family and is characterized by its distinct structure, which includes a pentene backbone with two methyl groups attached at the 3rd and 4th positions and a ketone functional group at the 2nd position .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
3,4-Dimethyl-3-penten-2-one can be synthesized through various methods. One common synthetic route involves the aldol condensation of acetone with isobutyraldehyde, followed by dehydration to yield the desired product . The reaction typically requires a base catalyst such as sodium hydroxide and is conducted under controlled temperature conditions to ensure optimal yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. The use of advanced catalytic systems and optimized reaction conditions can further improve the yield and purity of the compound .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Dimethyl-3-penten-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the ketone group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like Grignard reagents or organolithium compounds can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
3,4-Dimethyl-3-penten-2-one has several applications in scientific research:
Chemistry: It is used as an intermediate in organic synthesis, particularly in the preparation of more complex molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: Research into potential pharmaceutical applications, including the development of new drugs, may utilize this compound.
Industry: It is employed in the production of fragrances, flavors, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 3,4-Dimethyl-3-penten-2-one involves its interaction with various molecular targets. The ketone group can participate in nucleophilic addition reactions, while the double bond in the pentene backbone can undergo electrophilic addition. These interactions can influence various biochemical pathways and processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Methyl-3-penten-2-one: An isomer of 3,4-Dimethyl-3-penten-2-one with a similar structure but different substitution pattern.
Mesityl oxide: Another related compound with a similar backbone but different functional groups.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in various applications, particularly in organic synthesis and industrial processes .
Propiedades
Número CAS |
684-94-6 |
|---|---|
Fórmula molecular |
C7H12O |
Peso molecular |
112.17 g/mol |
Nombre IUPAC |
3,4-dimethylpent-3-en-2-one |
InChI |
InChI=1S/C7H12O/c1-5(2)6(3)7(4)8/h1-4H3 |
Clave InChI |
IZHBYIAZXCYIMS-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C)C(=O)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![6-Methylbenzo[c]phenanthrene](/img/structure/B14748335.png)
